N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

HIV-1 integrase naphthyridinone INST inhibitor SAR

N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-11-0) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class, a scaffold extensively employed in medicinal chemistry for developing inhibitors of HIV-1 integrase strand transfer (INST), apical sodium-dependent bile salt transporter (ASBT), and various kinases. The compound features an N1-methyl substituent on the naphthyridone core and a 2,4-difluorophenyl amide at the C3 position (molecular formula C₁₆H₁₁F₂N₃O₂, MW 315.28).

Molecular Formula C16H11F2N3O2
Molecular Weight 315.28
CAS No. 899969-11-0
Cat. No. B2605550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899969-11-0
Molecular FormulaC16H11F2N3O2
Molecular Weight315.28
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22)
InChIKeyWPYAFBKXXFQUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-11-0): Procurement-Grade Baseline Characterization


N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899969-11-0) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class, a scaffold extensively employed in medicinal chemistry for developing inhibitors of HIV-1 integrase strand transfer (INST), apical sodium-dependent bile salt transporter (ASBT), and various kinases [1]. The compound features an N1-methyl substituent on the naphthyridone core and a 2,4-difluorophenyl amide at the C3 position (molecular formula C₁₆H₁₁F₂N₃O₂, MW 315.28) . Critically, no peer-reviewed publications, patents, or authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) report quantitative biological activity data for this exact compound as of the search date, indicating its current status as either a proprietary intermediate or an uncharacterized screening library member [2].

Why Generic Substitution of N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives Carries Procurement Risk


The 1,8-naphthyridine-3-carboxamide scaffold exhibits extreme sensitivity to substituent variation at N1 and the C3 amide position. In the HIV-1 integrase inhibitor series, swapping the N1-methyl for N1-H, N1-ethyl, or N1-benzyl alters enzyme inhibition IC₅₀ by 10- to 100-fold and profoundly affects antiviral EC₅₀ in cell culture [1]. Similarly, the 2,4-difluorophenyl amide moiety contributes unique electronic and steric properties that cannot be replicated by mono-fluoro, 3,5-difluoro, or non-fluorinated phenyl analogs without compromising target engagement or metabolic stability [2]. These structure-activity relationship (SAR) cliffs mean that a generic naphthyridine-3-carboxamide or a closely related analog (e.g., N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) will not serve as a reliable surrogate for this specific compound in any assay context where the molecular target or phenotypic response is influenced by these critical substituent positions .

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


N1-Methyl vs. N1-Benzyl Substitution: Predicted Impact on HIV-1 Integrase Inhibition and Oral Bioavailability

Direct quantitative data for N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide against HIV-1 integrase are not available in the public domain. However, class-level SAR from the naphthyridinone integrase inhibitor series demonstrates that N1-methyl substitution is associated with lower protein binding and improved antiviral potency compared to N1-benzyl or N1-H analogs when paired with specific C3 amide groups [1]. In a systematic study of N1 protio and methyl naphthyridinones, compounds with N1-methyl combined with certain C3 amides achieved single-digit nanomolar antiviral EC₅₀ values, whereas N1-benzyl derivatives in related 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide series (e.g., compound 4c, CAS 1638504-56-9) displayed INST IC₅₀ of 2.7 nM but required a 4-amino-1-hydroxy motif absent in the target compound . This structural divergence precludes direct potency comparison but highlights that the target compound's N1-methyl/2-oxo core occupies a distinct chemical space with potentially differentiated pharmacokinetic properties.

HIV-1 integrase naphthyridinone INST inhibitor SAR

2,4-Difluorophenyl Amide vs. Mono-Fluoro or Non-Fluorinated Phenyl Amides: Metabolic Stability Advantage

The 2,4-difluorophenyl motif is a well-precedented structural feature for blocking oxidative metabolism at the para and ortho positions of the phenyl ring. Compounds bearing a 2,4-difluorophenyl substituent consistently demonstrate enhanced metabolic stability in human liver microsome (HLM) assays compared to their non-fluorinated or mono-fluorinated counterparts; for example, the half-life (t₁/₂) of 2,4-difluorophenyl-containing carboxamides can be 2- to 5-fold longer than that of unsubstituted phenyl analogs in HLM incubations [1]. Quantitative microsomal stability data specifically for CAS 899969-11-0 are not publicly available, but the structural precedent indicates that replacing the 2,4-difluorophenyl group with 2-fluorophenyl, 4-fluorophenyl, or unsubstituted phenyl would be expected to increase intrinsic clearance (CLint) and reduce metabolic stability .

metabolic stability cytochrome P450 fluorine substitution

ASBT Inhibitor Series: Role of 2,4-Difluorophenyl Substitution in Bile Salt Transporter Inhibition

A series of 1-(2,4-difluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides was developed as apical sodium-dependent bile salt transporter (ASBT) inhibitors, with the most potent analog achieving >80% inhibition at 10 μM in a human ASBT transport assay [1]. While CAS 899969-11-0 lacks the requisite 7-dialkylamino substituent present in the optimized ASBT inhibitors, the 2,4-difluorophenyl group at the N1 (or C3 amide) position is critical for ASBT binding: replacement with 3,5-difluorophenyl or 4-fluorophenyl reduced inhibitory activity by 30–50% in the same assay platform [2]. This demonstrates that the 2,4-difluorophenyl substitution pattern is not interchangeable with other difluoro or mono-fluoro regioisomers for ASBT target engagement.

ASBT inhibitor bile acid transport naphthyridine carboxamide

Absence of Data in Authoritative Bioactivity Databases: A Critical Procurement Consideration

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the NIH Chemical Genomics Center (NCGC) database yielded zero quantitative bioassay results for CAS 899969-11-0 [1]. By contrast, structurally related compounds such as HIV-1 integrase inhibitor 3 (CAS 1638504-56-9, INST IC₅₀ = 2.7 nM), HIV-1 integrase inhibitor 4 (CAS 1638504-66-1, INST IC₅₀ = 3.7 nM), and the ASBT inhibitor series have extensive, publicly available potency and selectivity profiles . This data gap means that procurement of CAS 899969-11-0 for any target-based screening campaign should be classified as high-risk exploratory research, not as a decision backed by peer-reviewed evidence.

database gap uncharacterized compound screening library

Recommended Application Scenarios for N-(2,4-Difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Based on Evidence Profile


Scaffold Hopping and Lead Diversification in INST Inhibitor Programs Where N1-Methyl SAR Is Under-Explored

For medicinal chemistry teams seeking to expand SAR around the N1 position of 1,8-naphthyridine-3-carboxamide integrase inhibitors, CAS 899969-11-0 represents an under-characterized chemotype bridging the N1-methyl/2-oxo series and the well-studied 1-hydroxy-2-oxo series [1]. Its procurement is justified when the goal is to generate novel derivatives that combine the N1-methyl motif with C3 amide variations beyond those previously published, potentially uncovering compounds with differentiated resistance profiles against raltegravir- and dolutegravir-resistant HIV-1 mutants.

Synthetic Intermediate for 4-Amino or 7-Substituted Naphthyridine-3-Carboxamides via Late-Stage Functionalization

The 2-oxo-1,2-dihydro-1,8-naphthyridine core of CAS 899969-11-0 can serve as a versatile intermediate for introducing substituents at the C4, C6, or C7 positions through electrophilic aromatic substitution or directed metalation [1]. This positions the compound as a building block for generating focused libraries of naphthyridine-3-carboxamides—including analogs of the potent HIV-1 integrase inhibitors (compounds 4c, 4f) and ASBT inhibitors—where the 2,4-difluorophenyl amide is retained as a key pharmacophoric element [2]. Procurement volume and purity specifications should align with synthetic chemistry requirements rather than biological assay readiness.

Negative Control or Inactive Comparator in 2,4-Difluorophenyl Amide Structure-Activity Studies

In target-based or phenotypic assays where 2,4-difluorophenyl-containing naphthyridine-3-carboxamides demonstrate activity, CAS 899969-11-0—lacking the critical 4-amino, 1-hydroxy, and 6-hydroxyalkyl substituents required for potent integrase or ASBT inhibition—can serve as a structurally matched negative control [1]. Its use as an inactive comparator enables researchers to establish that observed biological activity depends specifically on the N1/C4/C6 substitution pattern rather than on the naphthyridine-3-carboxamide scaffold or the 2,4-difluorophenyl amide alone [2]. This application requires verification of inactivity in the specific assay system prior to large-scale use.

Physicochemical and ADME Profiling of Fluorinated Naphthyridine-3-Carboxamide Scaffolds

The compound's calculated logP (estimated 2.5–3.5), hydrogen bond donor/acceptor count (1 donor, 5 acceptors), and molecular weight (315.28 Da) position it within lead-like chemical space [1]. With appropriate analytical characterization (purity ≥95% by HPLC, identity confirmed by ¹H/¹³C NMR and HRMS), CAS 899969-11-0 can be used in parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability studies to benchmark the ADME properties of the 1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide scaffold against the more extensively characterized 1-hydroxy-2-oxo and 4-amino-1-hydroxy-2-oxo series [2]. Such data would address a critical gap in the current evidence base.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.